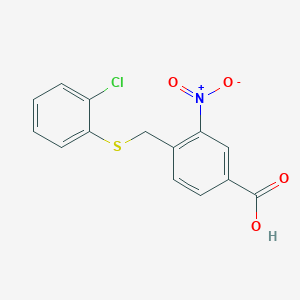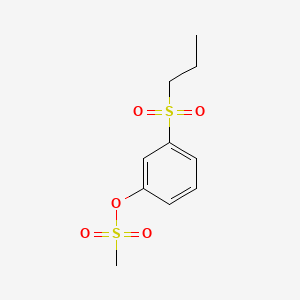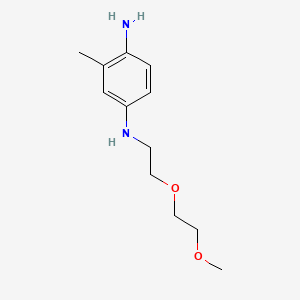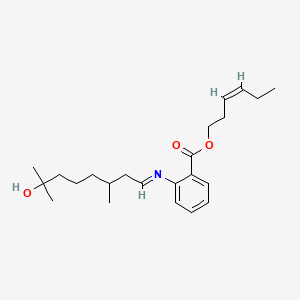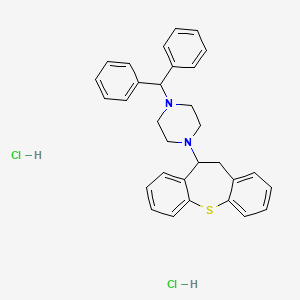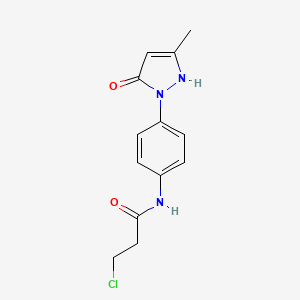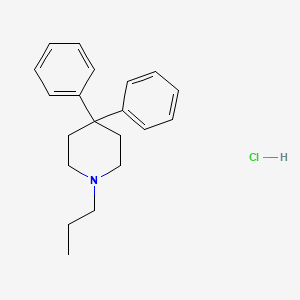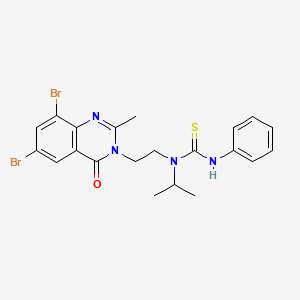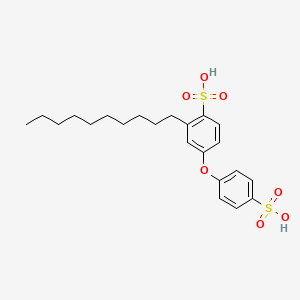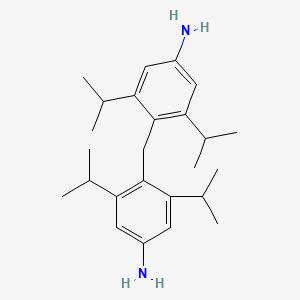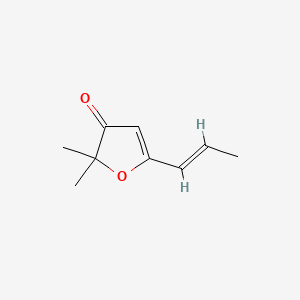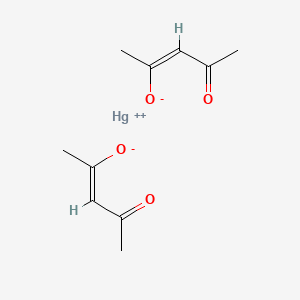
Mercury, bis(2,4-pentanedionato-kappaO,kappaO')-, (T-4)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Mercury, bis(2,4-pentanedionato-kappaO,kappaO’)-, (T-4)- can be synthesized through the reaction of mercury(II) acetate with 2,4-pentanedione in an organic solvent. The reaction typically involves mixing the reactants in a suitable solvent, such as ethanol or acetone, and allowing the mixture to react at room temperature. The product is then isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of mercury, bis(2,4-pentanedionato-kappaO,kappaO’)-, (T-4)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Mercury, bis(2,4-pentanedionato-kappaO,kappaO’)-, (T-4)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and other oxidation products.
Reduction: It can be reduced to elemental mercury under specific conditions.
Substitution: The ligand exchange reactions can occur, where the 2,4-pentanedionato ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions often involve the use of other chelating agents or ligands in an appropriate solvent.
Major Products Formed
Oxidation: Mercury(II) oxide and other mercury-containing oxidation products.
Reduction: Elemental mercury.
Substitution: New mercury complexes with different ligands.
Scientific Research Applications
Mercury, bis(2,4-pentanedionato-kappaO,kappaO’)-, (T-4)- has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other mercury-containing compounds and as a catalyst in organic reactions.
Biology: The compound is studied for its interactions with biological molecules and potential toxicological effects.
Medicine: Research is conducted on its potential use in diagnostic imaging and as a therapeutic agent.
Industry: It is used in the production of specialized materials and as a reagent in analytical chemistry
Mechanism of Action
The mechanism of action of mercury, bis(2,4-pentanedionato-kappaO,kappaO’)-, (T-4)- involves its ability to form stable complexes with various ligands. The compound can interact with biological molecules, such as proteins and nucleic acids, through coordination bonds. These interactions can disrupt normal cellular functions and lead to toxic effects. The molecular targets and pathways involved in its action include thiol-containing enzymes and proteins, which are essential for cellular metabolism .
Comparison with Similar Compounds
Similar Compounds
Mercury(II) acetate: Another mercury compound with similar coordination chemistry.
Mercury(II) chloride: A well-known mercury compound with different solubility and reactivity.
Mercury(II) oxide: An oxidation product of mercury, bis(2,4-pentanedionato-kappaO,kappaO’)-, (T-4)-.
Uniqueness
Mercury, bis(2,4-pentanedionato-kappaO,kappaO’)-, (T-4)- is unique due to its specific ligand structure, which imparts distinct chemical and physical properties. Its solubility in organic solvents and ability to form stable complexes make it valuable in various research and industrial applications .
Properties
CAS No. |
14024-55-6 |
|---|---|
Molecular Formula |
C10H14HgO4 |
Molecular Weight |
398.81 g/mol |
IUPAC Name |
mercury(2+);(Z)-4-oxopent-2-en-2-olate |
InChI |
InChI=1S/2C5H8O2.Hg/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2/b2*4-3-; |
InChI Key |
LVLLOPZOJPLJQT-FDGPNNRMSA-L |
Isomeric SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Hg+2] |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Hg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



